molecular formula C10H7F3O B2928548 4-(Trifluoromethyl)cinnamaldehyde CAS No. 41917-83-3

4-(Trifluoromethyl)cinnamaldehyde

Cat. No.: B2928548
CAS No.: 41917-83-3
M. Wt: 200.16
InChI Key: HYCDCKWWJCPUNT-OWOJBTEDSA-N
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Description

4-(Trifluoromethyl)cinnamaldehyde is a high-purity organic compound with the molecular formula C₁₀H₇F₃O and a molecular weight of 200.16 g/mol . This chemical, assigned the CAS Registry Number 41917-83-3, serves as a critical building block and intermediate in organic synthesis and pharmaceutical research . Its primary application lies in its role as a sophisticated precursor in coupling reactions and in the synthesis of functional materials . Researchers value this compound particularly for its use as an advanced intermediate in the development of active pharmaceutical ingredients (APIs), such as its specified application related to Cinacalcet Hydrochloride impurities . The presence of the trifluoromethyl (CF₃) group on the phenyl ring is a significant structural feature, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of candidate molecules, making it a valuable asset in medicinal chemistry and drug discovery programs. The cinnamaldehyde backbone provides a reactive aldehyde group and an unsaturated propenal chain, which can participate in various transformations, including condensations and cyclizations, to construct more complex molecular architectures. For laboratory handling, it is recommended to store the material in a 2-8°C refrigerator to maintain stability . The product is offered with a guaranteed purity typically exceeding 97%, supported by a batch-specific Certificate of Analysis (COA) to ensure traceability and compliance with research requirements . This chemical is strictly intended for research and laboratory use. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCDCKWWJCPUNT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95123-61-8
Record name 4-CARBOXYCINNAMALDEHYDE
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Synthetic Methodologies for 4 Trifluoromethyl Cinnamaldehyde and Its Derivatives

Direct Synthesis of 4-(Trifluoromethyl)cinnamaldehyde

The direct synthesis of this compound is most commonly achieved through condensation reactions involving a trifluoromethyl-substituted benzaldehyde (B42025).

Aldol (B89426) Condensation Approaches from Trifluoromethylated Benzaldehydes

A primary route for synthesizing this compound involves the aldol condensation of 4-(trifluoromethyl)benzaldehyde (B58038) with acetaldehyde (B116499). google.comrichmond.edu This reaction forms the characteristic α,β-unsaturated aldehyde structure. The process is a variation of the Claisen-Schmidt condensation, where an aldehyde with no α-hydrogens (in this case, 4-(trifluoromethyl)benzaldehyde) reacts with an enolizable aldehyde or ketone (acetaldehyde).

The success of the aldol condensation is highly dependent on the chosen reaction conditions and catalyst. Both acidic and basic catalysts can be employed.

In a patented method, m-trifluoromethyl cinnamaldehyde (B126680) is prepared by the one-step aldol condensation of m-trifluoromethyl benzaldehyde and acetaldehyde in the presence of an alkaline catalyst. google.com Suitable catalysts include 1,8-diazabicycloundec-7-ene (DBU), triethylamine (B128534), or diisopropylethylamine. google.com DBU is noted as a particularly effective catalyst for achieving high purity (over 98%) and better yields, making the process suitable for large-scale industrial production. google.com The reaction is typically carried out in an organic solvent such as methanol, methyl tert-butyl ether, or tetrahydrofuran (B95107), with tetrahydrofuran being preferred for higher yields. google.com Optimal molar ratios of acetaldehyde to m-trifluoromethylbenzaldehyde are reported to be around 2.5:1, with the reaction proceeding at room temperature (20-25 °C) for approximately 48 hours. google.com

Another approach utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to mediate the aldol condensation. richmond.edu This method avoids the need for pre-formation of an enol silane (B1218182) from the ketone or ester, as it proceeds through an in situ formation. richmond.edu The stoichiometry of TMSOTf can control whether the reaction results in a simple aldol addition or proceeds to a dehydration product like a chalcone (B49325) or cinnamate (B1238496). richmond.edu Reactions are conducted under an inert atmosphere in oven-dried glassware. richmond.edu

The table below summarizes typical reaction conditions for the aldol condensation synthesis of trifluoromethylated cinnamaldehydes.

CatalystBase/Solvent SystemReactant Ratio (Aldehyde:Acetaldehyde)Temperature (°C)Reaction Time (h)Yield/PurityReference
DBUTetrahydrofuran1:2.520-2548>98% Purity google.com
TriethylamineOrganic SolventNot SpecifiedNot SpecifiedSlower, lower yield google.com
DiisopropylethylamineOrganic SolventNot SpecifiedNot SpecifiedSlower, lower yield google.com
TMSOTfNot SpecifiedNot SpecifiedNot SpecifiedNot Specified richmond.edu

This table is generated based on available data and may not be exhaustive.

The stereochemistry of the resulting double bond in this compound is a crucial aspect of its synthesis. The aldol condensation reaction typically leads to the formation of the more thermodynamically stable E-isomer (trans).

In related studies on aldol reactions of substituted benzaldehydes, the formation of (E)-configured aldol condensation products has been observed as the single isomer after chromatography. beilstein-journals.org The stereochemical outcome of these reactions is often influenced by the geometry of the intermediate enolate. beilstein-journals.org While specific studies on the stereochemical control in the synthesis of this compound are not extensively detailed in the provided information, the general principles of aldol condensations suggest a strong preference for the E-isomer due to steric hindrance in the transition state leading to the Z-isomer.

Functionalization and Derivatization Strategies

The reactivity of the aldehyde group in this compound allows for a variety of functionalization and derivatization reactions, leading to a diverse range of chemical structures.

Carbonyl Reactivity and Adduct Formation

The carbonyl group of this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many of its derivatization strategies. For instance, N-heterocyclic carbene (NHC) catalyzed trifluoromethylation of cinnamaldehyde results in a 1,2-addition product in high yield. acs.org

A significant derivatization pathway for this compound involves the formation of Schiff bases (or imines). uomustansiriyah.edu.iqresearchgate.net This reaction occurs through the condensation of the aldehyde with a primary amine. uomustansiriyah.edu.iqresearchgate.net Aromatic aldehydes, like this compound, typically form stable Schiff bases due to the effective conjugation system. uomustansiriyah.edu.iq

A specific example is the synthesis of N,N′-bis(trifluoromethylbenzylidene)ethylenediamine, which is formed by reacting 4-(trifluoromethyl)benzaldehyde with ethylenediamine. researchgate.net This highlights a common method for creating Schiff bases from trifluoromethyl-substituted benzaldehydes, a principle that is directly applicable to this compound. The formation of cinnamaldehyde amino acid Schiff bases has also been explored, indicating that a wide variety of amines can be used for this derivatization. nih.gov These reactions are often straightforward, involving the mixing of the aldehyde and amine, sometimes in a solvent like chloroform, followed by crystallization. researchgate.net

The table below lists examples of Schiff base derivatives prepared from trifluoromethylated aldehydes.

AldehydeAmineResulting Schiff BaseReference
4-(Trifluoromethyl)benzaldehydeEthylenediamineN,N′-bis(trifluoromethylbenzylidene)ethylenediamine researchgate.net
CinnamaldehydeVarious Amino AcidsCinnamaldehyde Amino Acid Schiff Bases nih.gov

This table provides examples of Schiff base formation relevant to the derivatization of this compound.

The synthesis of this compound and its derivatives is a significant area of research due to the unique properties conferred by the trifluoromethyl group, which can enhance the biological activity and stability of molecules. Various synthetic strategies have been developed to access these valuable compounds, focusing on the formation of the core cinnamaldehyde structure and the introduction of the trifluoromethyl moiety.

1 Thiol Addition Reactions

The α,β-unsaturated carbonyl system of cinnamaldehyde derivatives is susceptible to nucleophilic attack by thiols, a reaction known as the hetero-Michael addition. This reactivity is a key consideration in the biological context and synthetic applications.

2 Thiol Addition Reactions

The reaction of cinnamaldehyde and its derivatives with thiols is a subject of interest due to its implications for biological activity and potential for further functionalization. Cinnamaldehyde itself is an ambident electrophile, capable of reacting with thiols at both the carbonyl carbon and the β-carbon. nih.gov

Studies have shown that while cinnamoyl esters and amides are generally unreactive towards simple thiols, cinnamaldehyde reacts with cysteamine (B1669678) to form a thiazoline (B8809763) derivative through a combination of imine formation and Michael addition. nih.gov With aliphatic thiols, cinnamaldehyde can form a bis-dithioacetal. nih.govresearchgate.net The reactivity of the α,β-unsaturated system is influenced by the substituents on the aromatic ring and the nature of the thiol. For instance, the presence of a trifluoromethyl group can modulate the electrophilicity of the Michael acceptor. nih.gov The addition of thiols to α,β-unsaturated carbonyls can be catalyzed by bases like triethylamine or even fluoride (B91410) ions. nih.govthieme-connect.de

In the context of this compound, the electron-withdrawing nature of the CF3 group is expected to enhance the reactivity towards thiol addition compared to unsubstituted cinnamaldehyde. This increased reactivity is a crucial factor in its biological interactions and potential as a covalent modifier. nih.gov

2 Carbon-Carbon Bond Formation via Conjugated Systems

The construction of the conjugated backbone of this compound and its derivatives is central to their synthesis. Several classic and modern carbon-carbon bond-forming reactions are employed for this purpose.

1 Diels-Alder Cycloadditions of Cinnamaldehyde Derivatives

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be utilized with cinnamaldehyde derivatives acting as dienophiles. chemrxiv.org The reactivity of the cinnamaldehyde derivative in a [4+2] cycloaddition is influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group in this compound, can increase the dienophilicity of the molecule. thieme-connect.de

Organocatalysis has emerged as a key strategy for achieving enantioselective Diels-Alder reactions with cinnamaldehydes. core.ac.ukwiley-vch.de For instance, imidazolidinone catalysts have been shown to activate unsaturated aldehydes towards cycloaddition with dienes like cyclopentadiene. core.ac.uk Co-catalytic systems, combining supramolecular hosts like resorcin researchgate.netarene with organocatalysts such as L-proline, have also been developed to control the regio- and stereoselectivity of the Diels-Alder reaction of E-cinnamaldehydes. chemrxiv.org A study involving (E)-3-(trifluoromethyl)cinnamaldehyde and 2,3-dimethylbutadiene yielded the corresponding tetrahydro-[1,1'-biphenyl]-2-carbaldehyde derivative, demonstrating the utility of this reaction for creating complex molecular architectures. chemrxiv.org

2 Claisen-Schmidt Condensation for Cinnamylideneacetophenones

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones and their vinylogous counterparts, cinnamylideneacetophenones, by reacting a cinnamaldehyde with an acetophenone (B1666503) in the presence of a base. mdpi.comnih.govwikipedia.org This reaction is a type of crossed aldol condensation. wikipedia.org

The synthesis of cinnamylideneacetophenones bearing a trifluoromethyl group on the cinnamaldehyde ring has been reported. mdpi.comresearchgate.net These reactions are typically carried out under basic catalysis at room temperature, affording the desired products in moderate to high yields. mdpi.com The resulting cinnamylideneacetophenones, which are more chemically stable than the parent cinnamaldehyde due to the extended conjugation, can be further modified to explore structure-activity relationships. mdpi.com

Examples of Cinnamylideneacetophenones Synthesized via Claisen-Schmidt Condensation
Cinnamaldehyde DerivativeAcetophenone DerivativeProductYield (%)Reference
CinnamaldehydeAcetophenoneCinnamylideneacetophenone33-98 mdpi.com
Substituted Cinnamaldehydes2-Nitro AcetophenoneSubstituted Cinnamylideneacetophenones- nih.gov
CinnamaldehydeSubstituted AcetophenonesCinnamylideneacetophenones with various substituents- wu.ac.th

3 Oxidative Heck Reactions to Functionalized Cinnamaldehyde Derivatives

The oxidative Heck reaction provides a direct and efficient route to functionalized cinnamaldehyde derivatives from arylboronic acids and acrolein. nih.govacs.org This palladium(II)-catalyzed reaction avoids the need for pre-functionalized aryl halides typically used in the traditional Heck reaction. researchgate.net The use of molecular oxygen as the reoxidant for the palladium catalyst makes the process more environmentally friendly. nih.gov

This methodology has been successfully applied to the synthesis of a variety of cinnamaldehydes, including those with electron-withdrawing and electron-donating groups on the aromatic ring. nih.govacs.org The reaction conditions are generally mild and base-free, furnishing the (E)-α,β-unsaturated aldehydes in good to excellent yields. nih.gov While the direct synthesis of this compound using this method with 4-(trifluoromethyl)phenylboronic acid is not explicitly detailed in the provided results, the successful synthesis of other substituted cinnamaldehydes suggests its feasibility. nih.govacs.org Furthermore, the synthesis of a related compound, 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene, was achieved through a Mizoroki-Heck cross-coupling reaction, a closely related transformation. nih.gov

4 Malononitrile (B47326) Condensations and Resulting Conjugated Systems

The Knoevenagel condensation of cinnamaldehyde derivatives with active methylene (B1212753) compounds like malononitrile leads to the formation of highly conjugated systems. nih.govorganic-chemistry.org This reaction is a powerful tool for extending the π-system of the cinnamaldehyde core.

The condensation of 4-(trifluoromethyl)benzaldehyde with malononitrile has been shown to produce 2-(4-(trifluoromethyl)benzylidene)malononitrile in high yield. nih.gov This product can then be involved in further transformations. A base-free, malononitrile-activated condensation has been developed for the synthesis of styrylquinoxalin-2(1H)-ones, where one of the precursors was (E)-3-(4-(trifluoromethyl)styryl)quinoxalin-2(1H)-one, indicating a reaction pathway starting from a trifluoromethyl-substituted benzaldehyde. rsc.org

Furthermore, a pseudo-five-component reaction has been developed for the synthesis of dicyanoanilines, utilizing only aromatic aldehydes and malononitrile. researchgate.net Mechanistic studies suggest the initial formation of a Knoevenagel condensation product. researchgate.net

Knoevenagel Condensation of Aryl Aldehydes with Malononitrile
Aryl AldehydeProductYield (%)Reference
4-(Trifluoromethyl)benzaldehyde2-(4-(Trifluoromethyl)benzylidene)malononitrile96 nih.gov
3,4,5-Trimethoxybenzaldehyde2-(3,4,5-Trimethoxybenzylidene)malononitrile96 nih.gov
4-Hydroxybenzaldehyde2-(4-Hydroxybenzylidene)malononitrile95 nih.gov

3 Trifluoromethylation and Fluorinated Derivatization

The introduction of a trifluoromethyl group onto a cinnamaldehyde scaffold or the synthesis of fluorinated derivatives is a key strategy for modulating the properties of these compounds.

Methods for the nucleophilic trifluoromethylation of cinnamaldehyde have been developed using reagents like TMSCF3 (trimethyl(trifluoromethyl)silane) in the presence of a catalyst. researchgate.netsemanticscholar.org For example, cinnamaldehyde can be trifluoromethylated using TMSCF3 and catalytic amounts of cesium fluoride (CsF). researchgate.netsemanticscholar.org Another approach involves the use of the superbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst for the reaction of aromatic aldehydes, including trans-cinnamaldehyde, with TMSCF3, affording the corresponding trifluoromethylated alcohol products in good yields. semanticscholar.org

Decarboxylative trifluoromethylation of cinnamic acid derivatives using the Langlois reagent (sodium triflinate) offers another route to β-(trifluoromethyl)styrenes, which are precursors to trifluoromethylated cinnamaldehydes. researchgate.net This can be achieved through transition-metal-free methods using an oxidant like iodine pentoxide (I2O5) or via electrochemical methods. researchgate.net

Trifluoromethylation and Fluorinated Derivatization

Nucleophilic Trifluoromethylation of Carbonyl Compounds

The direct addition of a trifluoromethyl nucleophile to a carbonyl group is a fundamental method for creating trifluoromethylated alcohols. The most common source for this transformation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. semanticscholar.orgresearchgate.netmdpi.com This reaction is typically initiated by a nucleophilic activator, such as a fluoride ion source (e.g., TBAF, CsF), which reacts with TMSCF3 to generate a trifluoromethide anion (CF3-). acs.org This highly reactive anion then attacks the electrophilic carbonyl carbon of the aldehyde. semanticscholar.orgacs.org

The general mechanism involves the generation of the CF3- anion, which adds to the carbonyl compound to form a trifluoromethylated alkoxide intermediate. This intermediate is then typically protonated during an acidic workup to yield the final trifluoromethylated alcohol. semanticscholar.orgresearchgate.net For α,β-unsaturated aldehydes like cinnamaldehyde, this method selectively results in 1,2-addition to the carbonyl group. acs.org

A variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated systems, can be effectively trifluoromethylated using this protocol. semanticscholar.orgresearchgate.net The reaction conditions are generally mild, and the use of catalytic amounts of activators is often sufficient. researchgate.net

Table 1: Examples of Nucleophilic Trifluoromethylation of Aldehydes

Aldehyde Catalyst/Activator Product Yield Reference
Aromatic Aldehydes NHC (0.5-1 mol%) CF3-substituted alcohols Good to Excellent acs.org
trans-Cinnamaldehyde NHC 1,2-addition product 89% acs.org
Various Aldehydes TBAF (catalytic) Trifluoromethylated silyl (B83357) ethers Nearly Quantitative researchgate.net
Carbonyl Trifluoromethylative Amination for Beta-Trifluoromethyl Tertiary Alkylamines

A modern and efficient method for synthesizing β-trifluoromethyl tertiary alkylamines involves a visible-light-mediated, multicomponent reaction. rsc.orgnih.govrsc.org This strategy combines feedstock aldehydes, secondary amines, and a trifluoromethyl source (like trifluoromethyl iodide) in a one-pot process. rsc.orgnih.gov Notably, this reaction is metal-free and does not require a photocatalyst. rsc.orgrsc.org

The process is believed to proceed via the in situ formation of an enamine from the aldehyde and secondary amine. A trifluoromethyl radical, generated from the CF3 source under visible light, then adds to the enamine. rsc.orgsemanticscholar.org This is followed by a hydrogen atom transfer (HAT) to deliver the final β-trifluoromethylated tertiary alkylamine. rsc.org This method displays broad functional group tolerance and provides rapid access to drug-like molecules. rsc.orgsemanticscholar.org The introduction of the trifluoromethyl group at the β-position to the nitrogen atom can significantly decrease the basicity of the amine (by approximately 2 pKa units), which can improve the pharmacokinetic profiles of potential drug candidates. semanticscholar.org

Table 2: Features of Carbonyl Trifluoromethylative Amination

Feature Description Reference
Reaction Type Multicomponent, visible-light-mediated rsc.orgnih.gov
Catalysis Metal-free, no photocatalyst required rsc.orgrsc.org
Key Intermediate Enamine rsc.orgsemanticscholar.org
Key Step CF3 radical addition to enamine rsc.org
Synthesis of N-Trifluoromethyl Amides from Related Cinnamoyl Systems

The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives, such as cinnamoyl chloride, represents a significant advancement in fluorine chemistry. researchgate.netnih.gov A recently developed method allows for the formation of these amides under mild conditions from carboxylic acid halides or esters. researchgate.netnih.govnih.gov The reaction utilizes an isothiocyanate in the presence of silver fluoride (AgF) at room temperature. researchgate.netnih.govbeilstein-journals.org

In this strategy, the isothiocyanate is desulfurized by the silver fluoride. The resulting reactive N-trifluoromethylated intermediate is then acylated by the cinnamoyl derivative (e.g., cinnamoyl chloride) to furnish the N-trifluoromethyl amide. nih.govnih.govbeilstein-journals.org This method has a broad scope and allows for the rapid generation of a diverse range of N-trifluoromethyl amides, including previously inaccessible structures. researchgate.netnih.govnih.gov The reaction tolerates a variety of functional groups, making it suitable for the modification of complex intermediates. researchgate.netnih.gov Another approach involves the reaction of cinnamoyl chloride with amines like 3-aminobenzotrifluoride to produce the corresponding N-substituted cinnamamide. analis.com.my

Table 3: Synthesis of N-Trifluoromethyl Amides

Starting Materials Reagents Key Features Reference
Carboxylic Acid Halides/Esters, Isothiocyanates AgF, 2,4,6-collidine or pyridine Mild conditions, broad scope, tolerates various functional groups nih.govnih.govbeilstein-journals.org
Preparation of Beta-Amino-Alpha-Trifluoromethyl Alcohols

A straightforward and stereocontrolled synthesis for anti-α-(trifluoromethyl)-β-amino alcohols has been developed. nih.govresearchgate.net This method involves an initial transfer of a CF3 group to cinnamaldehyde, followed by a one-step, three-component condensation. nih.gov This condensation reaction brings together 3,3,3-trifluorolactic aldehyde, an alkenyl or aryl boronic acid, and an amine. nih.gov

Another important route to these valuable compounds is the nucleophilic trifluoromethylation of α-amino aldehydes using TMS-CF3. nih.govuzh.ch This reaction typically proceeds with high diastereoselectivity, favoring the anti-isomer. nih.govuzh.ch To obtain the syn-isomer, a two-step sequence can be employed where the initially formed anti-alcohol is oxidized to the corresponding ketone, which is then diastereoselectively reduced to the syn-alcohol. nih.govuzh.ch The reduction of α-aminoalkyl trifluoromethyl ketones, which can be prepared via methods like the Dakin-West reaction, is another viable approach to access β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch

Table 4: Methods for Preparing β-Amino-α-Trifluoromethyl Alcohols

Method Key Steps Stereochemical Outcome Reference
Three-Component Condensation CF3 transfer to cinnamaldehyde; condensation of trifluorolactic aldehyde, boronic acid, and amine Stereocontrolled for anti-isomer nih.govresearchgate.net
Nucleophilic Trifluoromethylation Addition of TMS-CF3 to α-amino aldehydes Diastereoselective for anti-isomer nih.govuzh.ch

Conversion to Carboxylic Acid and Amide Derivatives

This compound can be readily converted to its corresponding carboxylic acid and amide derivatives, which are important intermediates in organic synthesis. The oxidation of the aldehyde group to a carboxylic acid provides 4-(trifluoromethyl)cinnamic acid. This acid can then be activated and reacted with various amines to form a wide range of amide derivatives.

A common method for amide formation is the conversion of the cinnamic acid to its cinnamoyl chloride, which then readily reacts with an amine. analis.com.my For example, reacting cinnamoyl chloride with amines such as anthranilic acid or 3-aminobenzotrifluoride yields the corresponding N-substituted cinnamamides. analis.com.my

Alternatively, direct amide coupling reactions can be employed. Reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are effective for converting cinnamic acids into amides and hydrazides. beilstein-journals.org Other methods include the use of Deoxofluor® as a fluorinating agent to create an intermediate acyl fluoride from the carboxylic acid, which then reacts with an amine to form the amide. mdpi.com This one-pot methodology is efficient for synthesizing primary and secondary amides. mdpi.com

Table 5: Selected Methods for Amide Formation from Cinnamic Acid Derivatives

Starting Material Reagent(s) Product Type Key Features Reference
Cinnamoyl Chloride Various amines N-substituted cinnamamides Straightforward, established method analis.com.my
Cinnamic Acid EDC·HCl Amides, Hydrazides Common coupling reagent, suitable for flow chemistry beilstein-journals.org
Cinnamic Acid Deoxofluor®, Amine Primary/Secondary Amides One-pot methodology via acyl fluoride intermediate mdpi.com

Catalytic Systems and Green Chemistry Principles in Synthesis

The development of efficient and environmentally benign synthetic methods is a central goal in modern chemistry. For the synthesis of this compound and its derivatives, organocatalysis and supramolecular catalysis have emerged as powerful tools that align with the principles of green chemistry.

Organocatalysis and Supramolecular Catalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. mdpi.com This approach avoids the use of often toxic and expensive heavy metals. In the context of cinnamaldehyde derivatives, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for various reactions. For instance, NHCs can catalyze the [3+2] cycloaddition between enals like cinnamaldehyde and N-sulfonyl trifluoromethylated ketimines. nih.gov Theoretical studies suggest that the NHC acts as a dual catalyst, increasing the nucleophilicity of the reactants and promoting a key proton transfer step. nih.gov

Supramolecular catalysis operates by using non-covalent interactions within a host-guest assembly to control reaction reactivity and selectivity. researchgate.net A fascinating approach combines supramolecular catalysis with iminium-based organocatalysis for the Diels-Alder cycloaddition of E-cinnamaldehydes. researchgate.net In one system, a resorcin nih.govarene hexamer acts as a supramolecular host, while L-proline serves as the organocatalyst. researchgate.net The reaction requires both the cage-like host and the proline catalyst, indicating that the encapsulation of the substrates and the co-catalyst is necessary for the reaction to proceed. researchgate.net This co-catalytic strategy demonstrates how combining different catalytic principles can lead to novel and controlled reaction outcomes.

Table 6: Examples of Organo- and Supramolecular Catalysis

Reaction Type Catalyst System Substrates Key Finding Reference
[3+2] Cycloaddition N-Heterocyclic Carbene (NHC) Cinnamaldehyde, N-sulfonyl trifluoromethylated ketimine NHC acts as a dual catalyst, controlling stereoselectivity. nih.gov
Diels-Alder Cycloaddition Resorcin nih.govarene hexamer (supramolecular) + L-proline (organocatalyst) E-cinnamaldehydes, Dienes Both catalysts are required; reaction proceeds via encapsulation. researchgate.net

Metal-Free Catalysis

The synthesis of this compound and its subsequent conversion into more complex derivatives has increasingly utilized metal-free catalytic systems. This shift is driven by the need to avoid residual metal contamination in final products, particularly for pharmaceutical applications, and to reduce the environmental and economic costs associated with transition metal catalysts. Organocatalysis, which employs small organic molecules as catalysts, stands at the forefront of these metal-free methodologies.

One prominent example is the organocatalytic domino Michael-Knoevenagel condensation reaction. In a study, this compound was reacted with ethyl 4-diethoxyphosphoryl-3-oxobutanoate using a chiral diarylprolinol silyl ether catalyst. au.dk This reaction proceeded with high efficiency, yielding a highly functionalized cyclohexene (B86901) derivative as a single diastereoisomer in 81% yield. au.dk The use of benzoic acid as a co-catalyst was found to be crucial for achieving high reactivity and stereoselectivity. au.dk

Table 1: Organocatalytic Domino Reaction of this compound

Reactant 1Reactant 2Catalyst SystemSolventYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
This compoundEthyl 4-diethoxyphosphoryl-3-oxobutanoate(S)-Diaryprolinol silyl ether (10 mol%) + Benzoic Acid (10 mol%)CH₂Cl₂81%>95:596% au.dk

N-Heterocyclic carbenes (NHCs) represent another powerful class of organocatalysts for derivatizing cinnamaldehydes. NHCs can catalyze the oxidative esterification of cinnamaldehyde derivatives in a metal-free manner. beilstein-journals.orgnih.gov For instance, an NHC catalyst can be used with an oxidant like trichloroisocyanuric acid (CCl₃CN) to convert the aldehyde into an acyl azolium intermediate, which is then trapped by an alcohol to form the corresponding ester. beilstein-journals.org This approach avoids the use of heavy metal oxidants and provides a direct route to cinnamate esters.

Furthermore, metal-free Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), have been employed to synthesize multi-substituted furans from cinnamaldehyde. nih.gov This one-flask protocol involves a formal [4+1] reaction between 3-chloro-3-phenyldiazirines and the α,β-unsaturated aldehyde, proceeding through cyclopropanation, Cloke-Wilson rearrangement, and elimination steps. nih.gov Such methods showcase the versatility of metal-free catalysis in constructing complex heterocyclic systems from cinnamaldehyde-based precursors.

Sustainable Approaches in Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including derivatives of this compound. Sustainable approaches focus on maximizing efficiency while minimizing environmental impact by using safer solvents, renewable energy sources, and highly atom-economical reactions. rsc.org

A key sustainable strategy is the replacement of stoichiometric reagents with catalytic systems, especially the metal-free organocatalytic methods discussed previously. nih.govrsc.org By avoiding transition metals, these processes reduce hazardous waste and purification costs. The organocatalytic domino reaction that produces cyclohexene derivatives is a prime example of a sustainable method, as it constructs a complex molecule with multiple stereocenters in a single, highly atom-economical step. au.dk

Photoredox catalysis is an emerging sustainable technique that utilizes visible light as a renewable energy source to drive chemical transformations. beilstein-journals.org While specific applications for this compound are still developing, methods for the visible-light-mediated amidation of related cinnamic acids have been reported. beilstein-journals.orgnih.gov These reactions often proceed under mild conditions and offer a green alternative to traditional thermal methods for forming amide bonds.

The choice of solvent is another critical factor in sustainable synthesis. Green chemistry encourages the use of benign solvents like water or the reduction or elimination of solvents altogether. nih.gov Mechanochemistry, which involves conducting reactions by grinding solids together (ball-milling), often requires no solvent and can lead to the synthesis of amides and other derivatives with high efficiency and minimal waste. rsc.org For example, the synthesis of teriflunomide, which involves a 4-(trifluoromethyl)aniline (B29031) core, has been successfully achieved using solvent-free ball-milling. rsc.org Similar principles are applicable to the derivatization of this compound.

Electrochemical synthesis offers another green pathway for derivatization. The conversion of cinnamaldehyde to methyl cinnamate has been demonstrated using an electrochemical method where the aldehyde is oxidized in the presence of a supporting electrolyte, avoiding the need for chemical oxidants. beilstein-journals.org

Table 2: Overview of Sustainable Derivatization Strategies for Cinnamaldehyde Analogues

Reaction TypeMethodologyCatalyst/ReagentSustainability AdvantageReference
Domino ReactionOrganocatalysisChiral amineHigh atom economy, metal-free, stereoselective au.dk
Oxidative EsterificationOrganocatalysisN-Heterocyclic Carbene (NHC)Metal-free oxidation beilstein-journals.orgnih.gov
AmidationPhotocatalysisPhotoredox catalystUses visible light as a renewable energy source beilstein-journals.orgnih.gov
Amide SynthesisMechanochemistryNone (Ball-milling)Solvent-free, energy-efficient rsc.org
EsterificationElectrochemistrySupporting electrolyte (e.g., TBAF)Avoids chemical oxidants beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl Cinnamaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For fluorinated molecules like 4-(Trifluoromethyl)cinnamaldehyde, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides key information about the arrangement of protons in the molecule. The spectrum for trans-4-(Trifluoromethyl)cinnamaldehyde, synthesized from 4-(trifluoromethyl)benzaldehyde (B58038), shows distinct signals for the aldehydic, vinylic, and aromatic protons. chemrxiv.org

The aldehydic proton (CHO) appears as a doublet in the downfield region, typically around δ 9.71 ppm, with a coupling constant (J) of approximately 7.5 Hz due to coupling with the adjacent vinylic proton. chemrxiv.org The vinylic protons of the propenal group, being in a trans configuration, give rise to two doublets. The proton closer to the aromatic ring (α-proton) appears as a doublet at around δ 7.62 ppm with a large coupling constant of about 16.0 Hz, characteristic of trans-alkenes. The proton adjacent to the aldehyde group (β-proton) appears as a doublet of doublets at approximately δ 6.86 ppm, with coupling constants of about 16.0 Hz (from the α-proton) and 7.5 Hz (from the aldehydic proton). chemrxiv.org

The aromatic protons on the trifluoromethyl-substituted phenyl ring typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The two protons closer to the electron-withdrawing trifluoromethyl group are deshielded and resonate at a lower field (around δ 7.82 ppm, J ≈ 8.2 Hz) compared to the two protons closer to the cinnamoyl group (around δ 7.69 ppm, J ≈ 8.3 Hz). chemrxiv.org

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for trans-4-(Trifluoromethyl)cinnamaldehyde in DMSO-d₆. chemrxiv.org
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehydic (CHO)9.71d7.5
Aromatic (2H, ortho to CF₃)7.82d8.2
Aromatic (2H, ortho to propenal)7.69d8.3
Vinylic (α-CH)7.62d16.0
Vinylic (β-CH)6.86dd16.0, 7.5

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For analogs like m-Trifluoromethylcinnamaldehyde, the aldehydic carbon (C=O) is the most downfield signal, appearing around δ 193.1 ppm. scispace.com The vinylic carbons show distinct signals, with the β-carbon (closer to the phenyl ring) resonating at a lower field than the α-carbon. The aromatic carbons exhibit characteristic shifts, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling. This C-F coupling is a hallmark of fluorinated compounds in ¹³C NMR. For example, in m-Trifluoromethylcinnamaldehyde, the CF₃ carbon appears as a quartet at δ 123.7 ppm with a large coupling constant of approximately 272.4 Hz. scispace.com The other aromatic carbons also show smaller couplings to the fluorine atoms. The chemical shift of the CF₃ carbon in N-phenyl-1-(4-(trifluoromethyl)phenyl)methanimine, another analog, is observed at δ 122.7 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Trifluoromethylated Cinnamaldehyde (B126680) Analogs in CDCl₃. scispace.com
CarbonChemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J) in Hz
C=O~193.1s-
Vinylic Carbons~128-151s-
Aromatic C-CF₃~131.7q~32.8
Other Aromatic Carbons~125-135s or q (small J)-
CF₃~123.7q~272.4

Potential for Fluorine-19 (¹⁹F) NMR Applications in Fluorinated Analogs

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. rsc.orgutah.edu This technique is particularly useful for studying compounds like this compound and its analogs because the chemical shift of the fluorine atoms is highly sensitive to the local electronic environment. nih.gov

The ¹⁹F NMR spectrum of a trifluoromethyl group typically shows a singlet, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal can provide valuable information about the electronic nature of the molecule. For example, in a Diels-Alder adduct of (E)-3-(trifluoromethyl)cinnamaldehyde, the ¹⁹F NMR signal appears at δ -62.927 ppm. chemrxiv.org For m-Trifluoromethylcinnamaldehyde, the signal is observed at δ -63.4 ppm. scispace.com The large chemical shift range of ¹⁹F NMR, spanning about 800 ppm, allows for excellent signal dispersion, minimizing the chances of peak overlap, which can be a challenge in ¹H NMR. utah.eduju.edu.jo

Furthermore, ¹⁹F NMR can be used to monitor reactions involving fluorinated compounds and to study their interactions with other molecules, such as proteins, making it a valuable tool in medicinal chemistry and materials science. nih.gov The sensitivity of the ¹⁹F chemical shift to the surrounding environment can be exploited to probe for conformational changes and binding events. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its analogs displays characteristic absorption bands.

The most prominent peak is typically the C=O stretching vibration of the aldehyde group, which appears as a strong band in the region of 1680-1700 cm⁻¹. For instance, m-Trifluoromethylcinnamaldehyde shows a strong C=O stretch at 1683 cm⁻¹. scispace.com The C=C stretching of the alkene and the aromatic ring appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are observed above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weak bands around 2720 and 2820 cm⁻¹. researchgate.net

A key feature in the IR spectrum of trifluoromethylated compounds is the strong absorption bands corresponding to the C-F stretching vibrations, which are typically found in the 1100-1400 cm⁻¹ region. scispace.com For m-Trifluoromethylcinnamaldehyde, strong bands are observed at 1334, 1168, and 1125 cm⁻¹, which are characteristic of the CF₃ group. scispace.com

Table 3: Characteristic IR Absorption Bands for Trifluoromethylated Cinnamaldehyde Analogs. scispace.comrsc.org
Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic/Vinylic C-H stretch>3000Medium-Weak
Aldehydic C-H stretch~2720, ~2820Weak
C=O stretch (aldehyde)~1680-1700Strong
C=C stretch (alkene/aromatic)~1500-1650Medium-Strong
C-F stretch (CF₃)~1100-1400Strong
C-H out-of-plane bend~975Strong (for trans-alkene)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular weight of this compound is 200.16 g/mol . pharmaffiliates.commoldb.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 200. The fragmentation pattern would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and the trifluoromethyl group (M-69). The fragmentation of the related trans-4-(Trifluoromethyl)cinnamic acid shows a prominent molecular ion peak at m/z 216, with other significant fragments resulting from the loss of hydroxyl and carboxyl groups. massbank.eu In electrospray ionization (ESI) mass spectrometry, which is a softer ionization technique, the protonated molecule [M+H]⁺ at m/z 201 would be expected to be a major peak. For example, a hydrotrifluoromethylation product of a styrene (B11656) derivative showed the [M+H]⁺ ion in its ESI mass spectrum. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in cinnamaldehyde, involving the phenyl ring, the C=C double bond, and the C=O double bond, results in strong UV absorption. chemrxiv.org

The UV-Vis spectrum of cinnamaldehyde derivatives is sensitive to the substituents on the phenyl ring. The introduction of a trifluoromethyl group, which is an electron-withdrawing group, can cause a shift in the absorption maximum (λ_max). A study on cinnamalmalononitriles, which have a similar conjugated system, showed that increasing the number of fluorine atoms on the phenyl ring systematically shifts the absorption peak to higher energies (a hypsochromic or blue shift). chemrxiv.org This is because the electron-withdrawing nature of the fluorine atoms can partially cancel the charge-transfer character of the electronic transition. chemrxiv.org For comparison, unsubstituted cinnamaldehyde has a λ_max around 280-290 nm, while derivatives with electron-donating groups show a bathochromic (red) shift to longer wavelengths. spkx.net.cn Therefore, this compound is expected to have its main absorption peak at a slightly shorter wavelength compared to unsubstituted cinnamaldehyde.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a specific single-crystal X-ray structure for this compound is not extensively detailed in the reviewed literature, analysis of closely related analogs, such as trans-4-(trifluoromethyl)cinnamic acid and various cinnamaldehyde derivatives, offers significant insight into the expected solid-state characteristics.

For instance, the crystal structure of trans-4-(trifluoromethyl)cinnamic acid has been determined in the triclinic space group P-1. rsc.org This analog exhibits a reversible temperature-induced phase transition, which involves a quadrupling of the unit cell volume upon cooling, indicating complex solid-state dynamics influenced by intermolecular forces. rsc.org The crystal structures are primarily stabilized by O–H⋯O hydrogen bonding and C–H⋯O interactions. rsc.org

In derivatives like cinnamalmalononitriles, crystal packing is a critical determinant of physical properties, including photoreactivity. These molecules tend to adopt one of two primary packing motifs: a head-to-head (HH) arrangement or a head-to-tail (HT) arrangement. The specific motif adopted is influenced by subtle changes in chemical substitution. It is plausible that this compound would exhibit similar packing behaviors, driven by a combination of dipole-dipole interactions from the carbonyl group, π-stacking of the aromatic rings, and potential weak hydrogen bonds involving the aldehydic proton and the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group at the para position significantly influences the electronic distribution of the entire molecule, which in turn dictates the nature and strength of these intermolecular forces.

Studies on other cinnamaldehyde derivatives have successfully used X-ray diffraction to confirm the trans stereochemistry of the α,β-unsaturated system in the solid state. researchgate.net This technique provides unambiguous evidence of the planar or near-planar conformation of the cinnamoyl backbone in the crystalline form.

Table 1: Crystallographic Data for an Analogous Compound: trans-4-(Trifluoromethyl)cinnamic acid

Parameter Value
Crystal System Triclinic
Space Group P-1
Phase Transition (Cooling/Heating) ~132 K / 131 K
Key Stabilizing Interactions O–H⋯O hydrogen bonding, C–H⋯O interactions

Data sourced from a study on trans-4-(trifluoromethyl) cinnamic acid. rsc.org

Stereo-Chemical Assignments and Conformational Analysis

The structure of this compound presents key stereochemical and conformational features that are crucial to its reactivity and interaction with other molecules. The primary points of interest are the stereochemistry of the carbon-carbon double bond and the conformational isomerism around the single bond connecting the vinyl and carbonyl groups.

Stereochemistry: The presence of the Cα=Cβ double bond gives rise to the possibility of (E) and (Z) geometric isomers. The trans or (E)-isomer, where the phenyl ring and the aldehyde group are on opposite sides of the double bond, is generally the more stable and common form for cinnamaldehydes due to reduced steric hindrance. researchgate.netscielo.org.mx Spectroscopic techniques like ¹H-NMR can readily confirm this assignment, with the coupling constant between the vinylic protons (Hα and Hβ) typically being larger for the trans isomer. researchgate.net

Conformational Analysis: Cinnamaldehyde and its derivatives can exist as two main planar conformers (or rotamers) due to rotation around the Cβ-Cα single bond: s-trans and s-cis.

s-trans conformer: The carbonyl group (C=O) and the vinyl C=C double bond are oriented in a transoid fashion.

s-cis conformer: The carbonyl group and the vinyl C=C double bond are in a cisoid arrangement.

Theoretical studies, such as those using Density Functional Theory (DFT), on unsubstituted cinnamaldehyde have shown that the s-trans conformer is more stable than the s-cis conformer by approximately 7.95 kJ/mol in the gas phase. scielo.org.mxresearchgate.net This preference is attributed to reduced steric repulsion between the phenyl ring and the carbonyl oxygen in the s-trans arrangement. The substitution of a hydrogen atom with a trifluoromethyl group on the phenyl ring is not expected to alter this fundamental conformational preference significantly. However, the polarity and electron-withdrawing nature of the CF₃ group can influence the rotational barrier and the relative energies of the conformers.

While the s-trans form is energetically favored, the presence of both conformers in solution is possible, and the equilibrium can be influenced by the solvent environment. scielo.org.mxresearchgate.net For some related derivatives, NOESY NMR experiments have confirmed the existence of multiple conformers in solution. researchgate.net

Table 2: Conformational Isomers of this compound

Conformer Description Relative Stability
s-trans The C=O and C=C bonds are on opposite sides of the central single bond. More stable; lower energy state. scielo.org.mxresearchgate.net
s-cis The C=O and C=C bonds are on the same side of the central single bond. Less stable; higher energy state. scielo.org.mxresearchgate.net

Stability data based on studies of unsubstituted cinnamaldehyde. scielo.org.mxresearchgate.net

Theoretical and Computational Investigations of 4 Trifluoromethyl Cinnamaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been applied to study various trifluoromethyl-containing compounds and cinnamaldehyde (B126680) derivatives, providing valuable information about their stability, reactivity, and spectroscopic signatures. nih.govacs.org

DFT calculations can predict spectroscopic data, such as ¹⁹F NMR chemical shifts. For trifluoromethyl derivatives, functionals like BHandHLYP have been shown to provide results in good agreement with experimental values, with mean absolute errors as low as 0.66 ppm over a significant chemical shift range. nih.gov Such calculations often include corrections for solvent effects and vibrational averaging to enhance their accuracy. nih.gov

The electronic properties of cinnamaldehyde derivatives are heavily influenced by the substituents on the phenyl ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly alters the electron distribution across the cinnamaldehyde scaffold. This, in turn, affects the molecule's reactivity and its spectroscopic properties. For instance, the introduction of electron-withdrawing groups can influence the electrophilicity of the molecule, which is a key factor in its biological activity. acs.org

Table 1: Comparison of Calculated vs. Experimental ¹⁹F NMR Chemical Shifts for Trifluoromethyl Derivatives This table is illustrative and based on general findings for trifluoromethyl derivatives, as specific data for 4-(Trifluoromethyl)cinnamaldehyde was not available in the search results.

Functional Basis Set Mean Absolute Error (ppm)
BHandHLYP pcS-2 0.66
B3LYP pcS-2 Not specified as best
PBE0 pcS-2 Not specified as best

Molecular Modeling for Structure-Property Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. These models are crucial for establishing relationships between a molecule's chemical structure and its observed physical, chemical, or biological properties.

For cinnamaldehyde derivatives, molecular modeling helps to rationalize their biological activities. For example, studies on the quorum-sensing inhibitory potential of various cinnamaldehyde analogs, including 4-trifluoromethyl-cinnamaldehyde, have shown that properties like hydrophobicity and sterics play a crucial role. researchgate.net While 4-trifluoromethyl-cinnamaldehyde has a sigma value (a measure of electronic effect) similar to highly active compounds like 3,4-dichloro-cinnamaldehyde, its lower inhibitory activity is attributed to its reduced hydrophobicity and the absence of specific steric effects. researchgate.net This demonstrates that a combination of electronic and steric factors governs the structure-activity relationship.

Computational studies on conjugated dienones derived from substituted cinnamaldehydes have also been used to understand their potent and selective inhibition of enzymes like monoamine oxidase-B (MAO-B). acs.org These studies correlate the electronic nature of substituents (both electron-donating and electron-withdrawing) with inhibitory activity, guiding the design of more effective inhibitors. acs.org

Table 2: Structure-Activity Relationship Insights for Cinnamaldehyde Derivatives Based on findings for a series of cinnamaldehyde derivatives.

Derivative Substituent(s) Key Property Influence Observed Activity Context
4-Trifluoromethyl-cinnamaldehyde 4-CF₃ Lower hydrophobicity Moderate quorum sensing inhibition researchgate.net
3,4-Dichloro-cinnamaldehyde 3,4-Cl₂ Favorable electronic & steric effects High quorum sensing inhibition researchgate.net
4-Nitro-cinnamaldehyde 4-NO₂ Unfavorable lipophilicity (π effect) Lower activity than dichloro-derivative researchgate.net
Dienone from 4-methoxy-cinnamaldehyde 4-OCH₃ (on cinnamaldehyde ring) Electron-donating Potent MAO-B inhibition acs.org

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

For reactions involving cinnamaldehyde and its derivatives, computational studies have provided key mechanistic insights. For instance, the nucleophilic trifluoromethylation of α,β-unsaturated aldehydes can be studied to understand how the CF₃ group is introduced. semanticscholar.org DFT calculations can model the reaction intermediates and transition states, such as the formation of a pentavalent silicate (B1173343) complex that facilitates the transfer of the trifluoromethyl group. semanticscholar.org

Furthermore, computational methods have been used to study various catalytic asymmetric reactions. The mechanism of the Stetter reaction, an NHC-catalyzed carbon-carbon bond formation, has been investigated using DFT calculations to understand the role of the catalyst and the origins of enantioselectivity. rsc.org Similarly, the Michael addition of nucleophiles to cinnamaldehyde has been computationally studied to analyze the effect of catalysts and solvents on the reaction pathway and stereochemical outcome. These studies can reveal subtle effects, such as how a solvent like water can alter the energy barriers of key steps, including C-C bond formation.

Ligand-Target Interaction Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Molecular docking studies have been performed on cinnamaldehyde and its derivatives to explore their binding to protein targets. These studies suggest that cinnamaldehyde's amphipathic nature (having both hydrophobic and hydrophilic properties) allows it to act as a ligand for certain bacterial proteins, such as LuxR, a key regulator in quorum sensing. researchgate.net By binding to the protein, the ligand can alter its ability to bind to DNA, thereby inhibiting the expression of virulence factors. researchgate.net

Docking analyses of conjugated dienones derived from cinnamaldehydes have been used to model their interactions with the active site of MAO-B. acs.org These simulations help to identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the inhibitor, explaining the observed potency and selectivity. Such insights are critical for the rational design of new and improved enzyme inhibitors. acs.org

Table 3: Illustrative Molecular Docking Results for Cinnamaldehyde Derivatives This table presents a generalized representation of docking data, as specific binding energies for this compound were not detailed in the provided search results.

Ligand Derivative Protein Target Predicted Interaction Type Significance
Cinnamaldehyde Analog LuxR Hydrophobic and polar interactions Inhibition of quorum sensing researchgate.net
Dienone from Cinnamaldehyde MAO-B Hydrogen bonding, hydrophobic interactions with active site residues Potent and selective enzyme inhibition acs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the 4-(Trifluoromethyl) Moiety on Molecular Properties

The introduction of a trifluoromethyl (-CF3) group at the fourth position of the phenyl ring significantly alters the molecule's electronic and physical properties, which in turn influences its biological activity.

Influence on Electrophilicity and Reactivity

The trifluoromethyl group is a potent electron-withdrawing group, a property that has profound effects on the electrophilicity and reactivity of the entire molecule. nih.govresearchgate.net This increased reactivity is a key factor in its biological interactions.

The -CF3 group exerts a strong inductive electron-withdrawing effect (-I effect) on the benzene (B151609) ring. researchgate.netvaia.com This effect reduces the electron density of the aromatic ring and, by extension, the entire conjugated π-system that includes the double bond and the aldehyde group. researchgate.netvaia.com This electron withdrawal enhances the electrophilic character of the molecule, particularly at the β-carbon of the α,β-unsaturated system and the carbonyl carbon. nih.gov The increased electrophilicity makes the molecule more susceptible to nucleophilic attack, a common mechanism in its interactions with biological macromolecules like proteins and enzymes. researchgate.netmaynoothuniversity.ie Studies on related compounds have shown that the presence of electron-withdrawing groups can enhance biological activity. researchgate.net

Effects on Lipophilicity and Bioavailability Modulation

The trifluoromethyl group is known to increase the lipophilicity of a molecule. beilstein-journals.orgdigitellinc.com Lipophilicity is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Increased lipophilicity can enhance the ability of 4-(trifluoromethyl)cinnamaldehyde to cross biological membranes, such as cell walls, potentially leading to improved bioavailability. beilstein-journals.orgnih.gov However, there is a complex relationship between lipophilicity and bioavailability; while a certain degree of lipophilicity is necessary for membrane transport, excessive lipophilicity can sometimes hinder absorption. nih.gov The modulation of lipophilicity through the -CF3 group is a key strategy in drug design to optimize the pharmacokinetic profile of cinnamaldehyde (B126680) derivatives. mdpi.commdpi.com

Role of the Alpha,Beta-Unsaturated Carbonyl System in Biological Functions

The α,β-unsaturated carbonyl system is a crucial pharmacophore in cinnamaldehyde and its derivatives, including this compound. researchgate.netju.edu.jo This system acts as a Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon. maynoothuniversity.ieju.edu.jo This reactivity is believed to be a primary mechanism for the biological activities of these compounds, allowing them to form covalent bonds with nucleophilic residues (such as cysteine) in proteins and enzymes. researchgate.netmaynoothuniversity.ie This interaction can lead to the inhibition of enzyme function and the modulation of various cellular pathways. mdpi.com The aldehyde group itself is also a reactive site and can participate in forming Schiff bases with amino groups of proteins. tandfonline.com The combination of the electron-withdrawing trifluoromethyl group and the inherent reactivity of the α,β-unsaturated aldehyde creates a highly reactive molecule with diverse biological potential. researchgate.netnih.gov

Stereochemical Influences on Molecular Interactions

The geometry of the double bond in the cinnamaldehyde backbone plays a significant role in its biological activity. The trans (or E) isomer is generally the more stable and biologically active form. The specific spatial arrangement of the phenyl ring and the aldehyde group influences how the molecule fits into the binding sites of target proteins. williams.edu While detailed stereochemical studies specifically on this compound are not extensively reported, research on related cinnamamides has shown that both (E)- and (Z)-isomers can exhibit biological activity, though often with different potencies. nih.gov The stereochemistry of the molecule is a critical factor to consider in the design of new analogs to ensure optimal interaction with biological targets.

Rational Design Strategies for Targeted Applications

The understanding of the structure-activity relationships of this compound provides a foundation for the rational design of new derivatives with enhanced or more specific biological activities. researchgate.netbeilstein-journals.org By modifying different parts of the molecule, it is possible to fine-tune its properties for targeted applications. mdpi.com For example, altering the substitution pattern on the phenyl ring can further modulate the electronic properties and lipophilicity. nih.gov Modifications to the aldehyde group or the α,β-unsaturated system can alter the molecule's reactivity and selectivity towards specific biological targets. tandfonline.com This rational design approach, which considers the interplay between the trifluoromethyl group, the conjugated system, and stereochemistry, is a powerful tool for developing novel therapeutic agents based on the this compound scaffold. beilstein-journals.orgscispace.com

Correlation of Substituent Effects with Biological Activity

The biological activity of cinnamaldehyde derivatives is intricately linked to the electronic and steric properties of substituents on the phenyl ring. The introduction of various functional groups can modulate the reactivity of the core cinnamaldehyde structure, influencing its interaction with biological targets. The trifluoromethyl (-CF3) group, in particular, imparts unique properties that significantly affect the bioactivity of the parent molecule.

The core structure of cinnamaldehyde, featuring an α,β-unsaturated aldehyde, is crucial for its biological effects. maynoothuniversity.ie This conjugated system acts as a Michael acceptor, a reactive site for nucleophilic attack, which is believed to be a key mechanism for its interaction with biological molecules like proteins and enzymes. maynoothuniversity.iemdpi.com The electronic nature of substituents on the phenyl ring can either enhance or diminish the electrophilicity of this system, thereby altering its biological potency.

Electron-withdrawing groups, such as the trifluoromethyl group, are generally understood to increase the electrophilicity of the Michael acceptor, potentially leading to enhanced biological activity. maynoothuniversity.ie The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.gov This property can increase the reactivity of the cinnamaldehyde scaffold towards nucleophilic residues on target proteins. Furthermore, the trifluoromethyl group is highly lipophilic, which can improve the transport of the molecule across biological membranes. nih.gov

Research has shown that the position and nature of the substituent on the phenyl ring are critical. For instance, in studies on quorum sensing inhibition in Vibrio harveyi, various substituted cinnamaldehydes were evaluated. The results indicated that the presence and position of electron-withdrawing groups significantly influence the inhibitory activity.

CompoundConcentration (µM)Inhibition of Bioluminescence (%)
Cinnamaldehyde5022 ± 4
4-Nitro-cinnamaldehyde5033 ± 7
4-Trifluoromethyl-cinnamaldehyde 50 19 ± 8
4-Chloro-cinnamaldehyde5027 ± 2
3,4-Dichloro-cinnamaldehyde5047 ± 7
2,3,4,5,6-Pentafluoro-cinnamaldehyde5044 ± 14
Data sourced from a study on quorum sensing inhibition in V. harveyi. plos.org

From the data, it is evident that halogenated and nitro-substituted cinnamaldehydes, which are strongly electron-withdrawing, show significant activity. plos.org While this compound showed slightly less inhibition than the unsubstituted cinnamaldehyde at the tested concentration in this specific assay, other halogenated derivatives like 3,4-dichloro-cinnamaldehyde and 2,3,4,5,6-pentafluoro-cinnamaldehyde exhibited enhanced activity. plos.org This suggests that while electron-withdrawing properties are important, other factors such as steric hindrance and the specific interactions with the target site also play a crucial role.

In the context of antibacterial activity, studies on related structures provide further insights. For example, a series of anilides derived from 4-(trifluoromethyl)cinnamic acid demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Specifically, compounds like (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide showed significant antistaphylococcal and anti-enterococcal activity. nih.gov This highlights the potential of the 4-trifluoromethylphenyl moiety in the design of effective antibacterial agents. The study also suggested that these compounds might act by inhibiting bacterial respiration. nih.gov

The principle of modulating biological activity through substitution is a cornerstone of medicinal chemistry. Quantitative Structure-Activity Relationship (QSAR) studies on cinnamaldehyde derivatives have further elucidated the importance of molecular descriptors such as electrostatic interactions and hydrogen-bonding capacity, which are influenced by the substituents on the aromatic ring. mdpi.com The trifluoromethyl group, with its unique electronic and lipophilic characteristics, serves as a valuable functional group in the design of novel cinnamaldehyde-based bioactive compounds.

Academic Research Applications and Emerging Fields

Applications in Medicinal Chemistry and Chemical Biology

The synthetic compound 4-(Trifluoromethyl)cinnamaldehyde, a derivative of cinnamaldehyde (B126680), has garnered interest in medicinal chemistry and chemical biology. Its structural features, particularly the α,β-unsaturated aldehyde group which can act as a Michael acceptor, and the electron-withdrawing trifluoromethyl group on the phenyl ring, are thought to contribute to its biological activities. Research has primarily focused on its potential as an anticancer and antimicrobial agent, exploring the molecular mechanisms that underpin these effects.

Derivatives of cinnamaldehyde have been widely investigated for their anticancer properties, demonstrating the ability to modulate various cellular processes involved in tumor development and progression. jfda-online.comnih.gov Research into this compound and its closely related analogues suggests that it shares and potentially enhances some of these anticancer activities. These compounds have been shown to inhibit the growth of cancer cells, trigger programmed cell death, and interfere with key signaling pathways and enzymatic functions that are critical for tumor survival and metastasis. mdpi.commdpi.commdpi.com

A key focus of anticancer research is the inhibition of tumor cell proliferation, the uncontrolled growth that is a hallmark of cancer. Cinnamaldehyde derivatives have demonstrated significant inhibitory effects on the growth and proliferation of various cancer cell lines. mdpi.comresearchgate.net For instance, studies on melanoma cells have shown that cinnamaldehyde analogues can effectively suppress cell proliferation. mdpi.com

The metastatic cascade, involving the migration and invasion of cancer cells to distant sites, is a major cause of cancer-related mortality. The ability to inhibit these processes is a critical attribute for a potential anticancer agent. Research indicates that cinnamaldehyde derivatives can significantly reduce the migration and invasion capabilities of cancer cells. mdpi.comresearchgate.net This inhibition is often linked to the compound's ability to interfere with cellular machinery and signaling pathways that control cell motility. researchgate.net An analogue of this compound, identified as CAD-14, has shown potent activity against several melanoma cell lines, with low micromolar IC₅₀ values, indicating its strong anti-proliferative effects. mdpi.com

Table 1: In Vitro Anti-proliferative Activity of Cinnamaldehyde Analogue (CAD-14)

Cell Line Cancer Type IC₅₀ (µM) Source
A375 Melanoma 0.58 mdpi.com
A875 Melanoma 0.65 mdpi.com
SK-MEL-1 Melanoma 0.82 mdpi.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A common strategy in cancer therapy is to induce apoptosis in tumor cells. Cinnamaldehyde and its derivatives are known to be potent inducers of apoptosis. nih.govnih.gov The mechanism often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c. nih.gov

The apoptotic process is executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a central feature of the apoptotic pathway. nih.govmdpi.com Studies have shown that cinnamaldehyde treatment leads to the activation of caspase-3 and caspase-9. nih.govnih.gov Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. Specifically, they can upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby tipping the cellular balance towards cell death. nih.govtmu.edu.tw Research on a cinnamaldehyde analogue demonstrated that it induces apoptosis in melanoma cells, a mechanism linked to its inhibition of specific signaling pathways. mdpi.com

The survival and proliferation of cancer cells are heavily dependent on various signaling pathways. The p38 mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways are two such critical cascades that are often dysregulated in cancer. nih.govfrontiersin.org

The p38 MAPK pathway is involved in cellular responses to stress and can regulate cell proliferation and apoptosis. nih.gov Research on a cinnamaldehyde analogue has indicated that it can induce apoptosis by inhibiting the p38 pathway in melanoma cells. mdpi.com

The PI3K-Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers. frontiersin.orgnih.gov Cinnamaldehyde has been shown to suppress the epithelial-mesenchymal transition (EMT), a process crucial for metastasis, in ovarian cancer cells by inhibiting the phosphorylation of key proteins in the PI3K/Akt pathway, including PI3K and Akt itself. frontiersin.org This inhibition effectively curtails the pro-survival signals that are hyperactive in cancer cells.

Identifying specific molecular targets of potential drug candidates is a fundamental goal in modern cancer research. Alpha-enolase (ENO1) is a key glycolytic enzyme that is overexpressed in many tumors and plays a role in the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen. mdpi.combmj.com Beyond its metabolic role, ENO1 has been implicated in promoting tumor proliferation and metastasis. mdpi.com

Recent studies have identified ENO1 as a direct target of a cinnamaldehyde analogue. The research demonstrated that this analogue could inhibit the growth of melanoma tumors in vivo by targeting ENO1. mdpi.com Silencing the ENO1 gene in cancer cells was shown to inhibit tumor growth, and the effect of the cinnamaldehyde analogue was similar, providing strong evidence for ENO1 being a key target. mdpi.com This finding highlights a specific mechanism by which this class of compounds exerts its anticancer effects, linking it directly to the metabolic reprogramming seen in cancer cells. Another enzyme, Hexokinase 2 (HK2), has also been identified as a target for other cinnamaldehyde derivatives. mdpi.com

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Cinnamaldehyde itself is known for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. mdpi.comnih.gov This has prompted investigations into its derivatives, including those with a 4-(trifluoromethyl)phenyl group, for enhanced or novel antimicrobial properties.

Research has focused on synthesizing derivatives of 4-(trifluoromethyl)cinnamic acid to evaluate their efficacy against clinically relevant bacteria. nih.gov A series of anilide derivatives of 4-(trifluoromethyl)cinnamic acid were tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Several of these compounds displayed potent antistaphylococcal and anti-enterococcal activity. nih.gov The mechanism of action for related compounds has been linked to the inhibition of bacterial respiration. nih.gov Furthermore, some derivatives showed strong activity against Mycobacterium marinum, a model organism for tuberculosis research. nih.gov

Table 2: In Vitro Antimicrobial Activity of 4-(Trifluoromethyl)cinnamic Acid Anilide Derivatives

Compound Bacterial Strain MIC (µM) Source
(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide (2i) MRSA 0.15 - 5.57 nih.gov
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide (2p) MRSA 0.15 - 5.57 nih.gov
(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide (2i) VRE 2.34 - 44.5 nih.gov
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide (2p) VRE 2.34 - 44.5 nih.gov
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide (2p) M. marinum 0.29 - 2.34 nih.gov

Antimicrobial Research

Antibacterial Activity and Mechanisms of Action

While research directly on this compound is specific, broader studies on cinnamaldehyde and its derivatives provide a strong basis for its potential antibacterial properties. Cinnamaldehyde, the parent compound, is known for its wide-spectrum antibacterial activity. nih.gov The proposed mechanism of action for cinnamaldehydes involves the disruption of bacterial cell integrity. It is believed to damage the cell membrane, leading to a decrease in membrane potential and the leakage of intracellular components. researchgate.net Furthermore, it can affect metabolic activity, ultimately inhibiting bacterial growth. researchgate.net

In the pursuit of novel antibacterial agents, derivatives of cinnamaldehyde have been synthesized and evaluated. One such class of compounds is cinnamylideneacetophenones, which can be prepared through the Claisen-Schmidt condensation of a substituted cinnamaldehyde with an appropriate acetophenone (B1666503). nih.gov Studies on these derivatives have demonstrated activity against various bacterial strains. The structural modifications, including the introduction of a trifluoromethyl group on the phenyl ring, are anticipated to modulate the antibacterial potency and spectrum.

The electrophilic nature of the α,β-unsaturated aldehyde moiety in cinnamaldehyde derivatives is thought to be crucial for their biological activity, potentially interacting with nucleophilic residues in bacterial proteins and enzymes. maynoothuniversity.ie The trifluoromethyl group, being a strong electron-withdrawing group, can enhance this electrophilicity, which may lead to increased antibacterial efficacy.

Table 1: Antibacterial Activity of Cinnamaldehyde Derivatives

Compound/DerivativeTarget BacteriaObserved EffectReference
CinnamaldehydeEscherichia coli, Staphylococcus aureusDamage to cell membrane, decreased metabolic activity researchgate.net
CinnamylideneacetophenonesGram-positive and Gram-negative bacteriaAntibacterial and antitubercular activities nih.gov
trans-CinnamaldehydeE. coli, S. aureusLow mM levels of activity, potential interaction with cell wall maynoothuniversity.ie
Antifungal Activity and Associated Molecular Targets

The antifungal potential of cinnamaldehyde and its derivatives is well-documented, suggesting that this compound could also exhibit similar properties. yuntsg.commdpi.comnih.gov The primary mechanism of antifungal action is attributed to the disruption of the fungal cell membrane's integrity and the inhibition of cell wall biosynthesis. mdpi.com

A key target in the fungal cell membrane is ergosterol (B1671047). Cinnamaldehyde has been shown to interfere with ergosterol biosynthesis, leading to a reduction in its content within the membrane and subsequent cell damage. researchgate.net Furthermore, cinnamaldehyde and its analogs have been investigated for their ability to inhibit crucial enzymes involved in the synthesis of the fungal cell wall, such as 1,3-β-glucan synthase. mdpi.com The trifluoromethyl group in this compound could potentially enhance the interaction with these molecular targets, leading to more potent antifungal effects. nih.gov

Research has also explored the development of hybrid molecules incorporating the cinnamaldehyde scaffold to enhance antifungal efficacy. nih.gov These studies highlight the importance of the cinnamaldehyde structure as a template for designing new antifungal agents.

Table 2: Antifungal Activity and Molecular Targets of Cinnamaldehyde Derivatives

Compound/DerivativeTarget FungiMolecular Target/MechanismReference
CinnamaldehydeCandida albicans, Aspergillus nigerInhibition of ergosterol biosynthesis, disruption of cell membrane mdpi.comresearchgate.net
CinnamaldehydeCandida spp.Inhibition of 1,3-β-glucan synthase, squalene (B77637) epoxidase mdpi.com
Cinnamaldehyde-azole hybridsCandida albicansInduction of apoptosis nih.gov
Antitubercular Activity

Derivatives of cinnamaldehyde have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govbrieflands.com Specifically, cinnamylideneacetophenones and salicylhydrazone derivatives of cinnamaldehydes have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govdntb.gov.ua

One study reported that certain cinnamylideneacetophenones exhibited potent effects against M. tuberculosis. nih.gov Another line of research focused on salicylhydrazone derivatives of substituted cinnamaldehydes, which also demonstrated antitubercular activity. dntb.gov.ua The mechanism of action is thought to involve targeting the mycobacterial cell envelope, a critical component for the survival of the bacterium. nih.gov The lipophilicity of the compounds, which can be influenced by substituents like the trifluoromethyl group, appears to be a key parameter in modulating their antitubercular activity. cymitquimica.com

Table 3: Antitubercular Activity of Cinnamaldehyde Derivatives

Compound ClassTargetKey FindingsReference
CinnamylideneacetophenonesMycobacterium tuberculosisPotent effects with MIC values in the µM range. nih.gov
Salicylhydrazone derivativesMycobacterium tuberculosis (H37Ra)Demonstrated antitubercular activity. dntb.gov.ua
CinnamaldehydeMycobacterium tuberculosis ATCC 25177Inhibition of mycobacterial growth; potential action on the cell membrane. nih.gov

Anti-Inflammatory Research and Inflammasome Modulation

The parent compound, cinnamaldehyde, has demonstrated significant anti-inflammatory properties, suggesting a similar potential for its trifluoromethyl derivative. nih.govjfda-online.com Cinnamaldehyde has been shown to modulate the systemic inflammatory response by affecting various inflammatory mediators. nih.gov

A key area of interest is its effect on the inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases. Specifically, cinnamaldehyde has been found to modulate the NLRP3 inflammasome, which is involved in the pathogenesis of numerous inflammatory diseases. mdpi.com It has been shown to suppress the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β. mdpi.com The anti-inflammatory effects of cinnamaldehyde are also mediated through the inhibition of signaling pathways like NF-κB and MAPKs. jfda-online.com The introduction of a trifluoromethyl group could potentially enhance these anti-inflammatory activities.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase-B (MAO-B), DXR)

Substituted cinnamaldehydes and their derivatives have been investigated as inhibitors of various enzymes, highlighting the therapeutic potential of this chemical scaffold.

Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is a key enzyme in the catabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. parkinsons.org.uk While direct studies on this compound are limited, derivatives of structurally related compounds have shown potent and selective inhibition of MAO-B. nih.govresearchgate.net For instance, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine, which contains a trifluoromethylphenyl group, was found to be a potent MAO-B inhibitor. nih.gov This suggests that the trifluoromethylphenyl moiety present in this compound could contribute to MAO-B inhibitory activity.

1-Deoxy-d-xylulose 5-phosphate Reductoisomerase (DXR) Inhibition: DXR is an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in many pathogens, including Mycobacterium tuberculosis, making it an attractive drug target. Novel α-aryl substituted fosmidomycin (B1218577) analogues have been synthesized from cinnamaldehyde derivatives and evaluated for their inhibition of M. tuberculosis DXR. acs.org These studies demonstrate that the cinnamaldehyde framework can be utilized to develop inhibitors of this crucial enzyme.

Table 4: Enzyme Inhibition by Cinnamaldehyde-Related Compounds

Enzyme TargetCompound Class/DerivativeKey FindingsReference
Monoamine Oxidase-B (MAO-B)5-(4-Trifluoromethylphenoxy)-4-methylprimaquinePotent and selective inhibition of MAO-B. nih.gov
1-Deoxy-d-xylulose 5-phosphate Reductoisomerase (DXR)α-Aryl substituted fosmidomycin analoguesInhibition of M. tuberculosis DXR with IC50 values in the µM range. acs.org

Intermediates in Complex Pharmaceutical Synthesis

One of the most significant applications of trifluoromethyl-substituted cinnamaldehydes is their use as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, m-trifluoromethyl cinnamaldehyde is a crucial building block for the synthesis of Cinacalcet hydrochloride, a calcimimetic agent used to treat hyperparathyroidism. google.comub.edu

The synthesis of Cinacalcet often involves the reaction of (R)-(+)-1-(1-naphthyl)ethylamine with 3-(3-trifluoromethylphenyl)propanal, which can be obtained from m-trifluoromethyl cinnamaldehyde. ub.edu Various synthetic routes have been developed for the efficient production of these cinnamaldehyde intermediates, including aldol (B89426) condensation reactions. google.com The versatility of the aldehyde and the double bond in the cinnamaldehyde structure allows for a range of chemical transformations, making it a valuable synthon in organic chemistry.

Furthermore, cinnamaldehyde derivatives are used as starting materials for the synthesis of other complex molecules, such as disubstituted 1,3,4-oxadiazole (B1194373) derivatives, through multi-component reactions. researchgate.net

Applications in Materials Science

While the primary focus of research on this compound has been in the biomedical field, its unique chemical structure also makes it a compound of interest in materials science. cymitquimica.com The presence of the trifluoromethyl group can significantly influence the material's properties, such as enhancing lipophilicity and stability. cymitquimica.com The conjugated system of the α,β-unsaturated aldehyde can participate in polymerization reactions, potentially leading to the development of novel fluorinated polymers with specific optical or electronic properties. The incorporation of fluorine into materials is a well-established strategy to modify their surface properties, thermal stability, and chemical resistance. Therefore, this compound represents a potential building block for the creation of advanced functional materials.

Agrochemical Research: Herbicidal Activity of Related Cinnamoyl Compounds

The trifluoromethyl group is a significant functional group in the development of new agrochemicals, including herbicides, due to its ability to enhance biological activity. nih.govchigroup.siteresearchgate.net Research has explored the herbicidal potential of various cinnamoyl compounds, including those related to this compound.

A structure-activity relationship (SAR) study of trans-cinnamic acid and its derivatives investigated their inhibitory effects on the parasitic weed Cuscuta campestris. mdpi.comresearchgate.net This study identified trans-4-(trifluoromethyl)cinnamic acid as one of the derivatives with more pronounced activity than the parent compound, trans-cinnamic acid. mdpi.comresearchgate.net The findings from this research provide valuable insights for designing more effective herbicidal treatments against parasitic weeds. researchgate.net

The introduction of a trifluoromethyl group into other molecular scaffolds has also shown promising herbicidal activity. For example, a series of novel fluorinated amide coumarin (B35378) derivatives were synthesized and evaluated for their herbicidal effects. sioc-journal.cn Several of these compounds, which incorporate a trifluoromethyl group, exhibited marked inhibition against the stem growth of Digitaria sanguinalis and excellent inhibition on the stem of Chenopodium glaucum. sioc-journal.cn Notably, the herbicidal activities of some of these compounds were found to be more potent than the commercial herbicide acetochlor. sioc-journal.cn

Further research into chalcones, which are structurally related to cinnamaldehydes, has also been conducted. While some chalcones containing methyl and trifluoromethyl groups were found to slightly promote the root growth of Chinese amaranth, other derivatives showed significant inhibitory activity. acs.org The herbicidal activity of these compounds is dependent on the specific functional groups attached to the aromatic rings, the concentration applied, and the target plant species. acs.org

These studies underscore the importance of the trifluoromethyl group in the design of new and effective herbicides. The unique electronic properties and metabolic stability conferred by this group can lead to compounds with enhanced phytotoxic activity. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing cinnamaldehyde (B126680) derivatives exist, the future necessitates the development of more efficient, environmentally benign, and sustainable routes specifically for 4-(Trifluoromethyl)cinnamaldehyde. Current research on related compounds provides a roadmap for this endeavor.

Future efforts could focus on:

Green Solvents and Catalysts: Research into the synthesis of related heterocyclic compounds like 2,4,5-trisubstituted-2-imidazolines has demonstrated the feasibility of using green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) at mild temperatures. rsc.org Exploring similar solvent systems and non-toxic catalysts for the synthesis of this compound could significantly reduce the environmental impact.

Metal-Free and Earth-Abundant Metal Catalysis: Recent advances in the synthesis of cinnamic acid derivatives have highlighted the use of N-heterocyclic carbene (NHC) catalysts and earth-abundant metals like copper and nickel for oxidative esterification of cinnamaldehyde. beilstein-journals.org Adapting these metal-free or sustainable metal-catalyzed approaches could provide cost-effective and greener pathways to this compound and its derivatives.

Electrochemical Methods: The electrochemical conversion of cinnamaldehyde to methyl cinnamate (B1238496) using TBAF as a supporting electrolyte presents an innovative and sustainable synthetic strategy. beilstein-journals.org Investigating similar electrochemical oxidations or reductions involving 4-(Trifluoromethyl)benzaldehyde (B58038) could yield this compound with high efficiency and minimal reagent waste.

Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the synthesis would allow for better control over reaction parameters, improved safety, and easier scalability, which is crucial for potential industrial applications.

Synthetic StrategyPotential AdvantageRelated Research Example
Green SolventsReduced environmental impact, non-toxicUse of 2-MeTHF for imidazoline (B1206853) synthesis rsc.org
Earth-Abundant Metal CatalysisCost-effective, sustainableCu(II) complex for oxidative esterification beilstein-journals.org
Electrochemical SynthesisHigh efficiency, minimal wasteConversion of cinnamaldehyde to methyl cinnamate beilstein-journals.org

In-depth Mechanistic Elucidation of Biological Activities

Derivatives of cinnamaldehyde are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. beilstein-journals.orgnih.gov The trifluoromethyl group is expected to modulate these activities significantly. Future research should prioritize a deep dive into the molecular mechanisms through which this compound exerts its effects.

Key areas for investigation include:

Antimicrobial Mechanisms: Trans-cinnamaldehyde is known to disrupt microbial membranes, inhibit biofilm formation, and interfere with key metabolic pathways. nih.gov Future studies should investigate if this compound follows a similar mechanism or possesses a novel mode of action against resistant bacterial and fungal strains. mdpi.com The electron-withdrawing nature of the CF3 group could enhance its interaction with biological targets.

Anticancer Pathways: The cytotoxic activity of cinnamaldehyde derivatives has been linked to the α,β-unsaturated aldehyde moiety acting as a Michael acceptor. ju.edu.jo It is crucial to determine the specific cellular pathways affected by this compound in various cancer cell lines. This includes investigating its effects on cell cycle progression, apoptosis induction, and key signaling pathways like NF-κB and TLR4, which are implicated in inflammation and cancer. nih.govnih.gov

Neuroprotective Effects: Cinnamaldehyde has shown promise in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neuroinflammation and oxidative stress. nih.gov Given the known ability of trifluoromethylated compounds to cross the blood-brain barrier, it is imperative to explore whether this compound or its derivatives can offer enhanced neuroprotective effects and to elucidate the underlying signaling mechanisms. nih.gov

Advanced Structure-Based Drug Design and Optimization

The scaffold of this compound is a promising starting point for the rational design of new therapeutic agents. Future work should leverage computational tools and synthetic chemistry to optimize its structure for enhanced potency and selectivity.

Future directions include:

Target-Specific Inhibitor Design: Research has shown that related trifluoromethyl-containing coumarins can be potent and selective inhibitors of enzymes like cytochrome P450 1A2. nih.gov Molecular docking and dynamic simulations can be used to design derivatives of this compound that specifically target key proteins in disease pathways, such as bacterial enzymes (e.g., mycobacterial InhA) or human kinases. mdpi.comacs.org

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues with modifications to the aromatic ring, the aldehyde group, and the vinyl linker is necessary. For instance, converting the aldehyde to an anilide has produced potent antimicrobial agents. mdpi.com These SAR studies will clarify the structural requirements for different biological activities, guiding the development of optimized lead compounds. ju.edu.jo

Bioisosteric Replacement and Prodrug Strategies: Exploring bioisosteric replacements for the aldehyde group could lead to compounds with improved metabolic stability and pharmacokinetic profiles. Furthermore, designing prodrugs, such as esters that can be cleaved by cellular esterases, could enhance bioavailability and targeted delivery of the active compound. ju.edu.jo

Research ApproachObjectiveSupporting Evidence
Molecular DockingPredict binding affinity and design target-specific inhibitorsDocking of trifluoromethylcinnamanilides with mycobacterial InhA mdpi.com
SAR StudiesIdentify key structural features for biological activitySynthesis of coniferyl aldehyde derivatives to probe anticancer activity ju.edu.jo
Prodrug DesignImprove bioavailability and targeted deliveryEster derivatives of coniferyl aldehyde acting as potential prodrugs ju.edu.jo

Exploration of New Catalytic Transformations

The unique electronic properties of this compound make it an interesting substrate for various catalytic reactions. Future research should explore its reactivity in novel catalytic transformations beyond simple reductions.

Potential avenues for exploration are:

Selective Hydrogenation: Studies on cinnamaldehyde hydrogenation using bimetallic catalysts like Pt-Mo have shown that selectivity towards hydrogenating the C=C bond versus the C=O bond can be controlled. nih.gov Investigating the hydrogenation of this compound is a critical next step. The strong electron-withdrawing CF3 group will likely influence the chemoselectivity, potentially favoring the formation of 4-(Trifluoromethyl)cinnamyl alcohol, a valuable fragrance and pharmaceutical intermediate. The influence of nanoparticle size on selectivity should also be systematically studied. rsc.org

Asymmetric Catalysis: The development of catalytic asymmetric reactions using this compound as a substrate would provide access to chiral building blocks for pharmaceuticals. This could include asymmetric Michael additions, aldol (B89426) reactions, or cycloadditions.

Organocatalysis: Cinnamaldehydes are versatile substrates in organocatalytic reactions. For example, pyrrolidine-catalyzed reactions between cinnamaldehyde derivatives and acetophenones have been used to synthesize potent enzyme inhibitors. acs.org Exploring the use of this compound in similar organocatalytic cascades could lead to complex and biologically active molecules.

Polymerization: The vinyl group in the cinnamaldehyde structure offers a handle for polymerization. A related monomer, 3-(trifluoromethyl) cinnamaldehyde, has been used to synthesize copolyesters with potential biomedical applications. nih.gov Investigating the polymerization and copolymerization of this compound could lead to new functional materials.

Investigation of Emerging Applications in Interdisciplinary Fields

The potential applications of this compound are not limited to medicine and could extend to several interdisciplinary fields.

Promising areas for future investigation include:

Materials Science: As demonstrated by the synthesis of copolyesters from a related compound, this compound could serve as a monomer for creating novel polymers. nih.gov These materials could possess unique thermal, optical, or biological properties, making them suitable for applications in biomedical devices or advanced coatings.

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides. The known antimicrobial properties of cinnamaldehyde suggest that its trifluoromethyl derivative could be investigated as a lead structure for new, more effective agrochemicals. nih.gov

Cosmeceuticals and Food Science: Cinnamaldehyde is used in cosmetics and as a food preservative due to its antimicrobial and antioxidant properties. nih.gov Future research could evaluate the safety and efficacy of this compound for similar applications, potentially offering enhanced stability or activity.

Diagnostic Tools: Volatile organic compounds (VOCs) containing trifluoromethyl groups are being explored as potential biomarkers for disease detection. uoa.gr The volatility of this compound suggests that it or its metabolites could be investigated in the context of breath analysis or other non-invasive diagnostic methods.

Q & A

Basic: What are the established synthetic routes for 4-(Trifluoromethyl)cinnamaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound can be adapted from protocols for related trifluoromethylbenzaldehyde derivatives. A common approach involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon). For example, a reaction tube charged with iodine, triphenylphosphine (PPh₃), and toluene is stirred at room temperature, followed by the addition of aryl iodide, Fe₃O₄-supported Pd(OAc)₂ catalyst, and triethylamine (Et₃N) . Optimization includes:

  • Catalyst Loading : Adjusting Pd(OAc)₂ concentrations to balance yield and cost.
  • Temperature Control : Maintaining room temperature to prevent side reactions.
  • Solvent Selection : Toluene or acetonitrile (ACN) for improved solubility and reaction kinetics.
    Validation via HPLC (retention time: ~1.23 minutes under SQD-FA05 conditions) ensures purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Focus on distinguishing the aldehyde proton (δ ~9.8–10.2 ppm) and trifluoromethyl group (¹⁹F NMR: δ ~-60 to -70 ppm). Use deuterated solvents (e.g., CDCl₃) to avoid interference .
  • Mass Spectrometry (LCMS) : Monitor the molecular ion peak [M+H]⁺ at m/z 757–757.2 for purity and fragmentation patterns .
  • HPLC : Utilize reversed-phase columns (e.g., C18) with trifluoroacetic acid (TFA) mobile phases for retention time consistency (~1.61 minutes under SMD-TFA05 conditions) .

Advanced: How can researchers resolve contradictions in reported yields for Wittig reactions involving this compound?

Methodological Answer:
Discrepancies in Wittig reaction yields (e.g., 24.9–43.0% in cinnamaldehyde derivatives ) arise from variables like:

  • Phosphorus Reagent Purity : Use freshly prepared ylides to minimize decomposition.
  • Steric Effects : The trifluoromethyl group’s electron-withdrawing nature slows aldehyde reactivity; increase reaction time or temperature (40–60°C).
  • Solvent Polarity : Replace THF with DMF to stabilize charged intermediates.
    Validate via kinetic studies (e.g., time-resolved ¹H NMR) to track intermediate formation .

Advanced: What mechanistic insights guide the use of this compound in asymmetric alcohol synthesis?

Methodological Answer:
The trifluoromethyl group enhances electrophilicity, favoring nucleophilic attack in asymmetric aldol reactions. Key strategies include:

  • Chiral Catalysts : Use proline-derived organocatalysts or BINOL-metal complexes to induce enantioselectivity (>80% ee).
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve transition-state stabilization.
  • Kinetic Profiling : Monitor reaction progress via circular dichroism (CD) spectroscopy to correlate configuration with yield .

Advanced: How can computational modeling predict reactivity in complex syntheses involving this compound?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., Wittig reaction) to predict regioselectivity and activation energies. Software like Gaussian or ORCA can simulate trifluoromethyl group effects on charge distribution.
  • Docking Studies : For biological applications (e.g., cytotoxic bisamides ), use AutoDock Vina to assess binding affinity to target proteins (e.g., tubulin).
  • MD Simulations : Evaluate solvent interactions and stability of intermediates over nanosecond timescales .

Advanced: What experimental designs mitigate hazards associated with this compound?

Methodological Answer:

  • Ventilation : Conduct reactions in fume hoods due to volatile aldehyde emissions (boiling point: ~66–67°C at 13 mmHg ).
  • PPE : Use nitrile gloves and goggles; avoid skin contact (hazard class 6.1D per ).
  • Waste Management : Quench excess reagent with sodium bisulfite before disposal .

Basic: How are physical properties (e.g., density, refractive index) of this compound determined experimentally?

Methodological Answer:

  • Density : Measure via pycnometry at 25°C (reported: 1.275 g/mL ).
  • Refractive Index : Use an Abbe refractometer (calibrated with distilled water); literature value: 1.463 .
  • Boiling Point : Perform microdistillation under reduced pressure (13 mmHg) with a digital manometer .

Advanced: What strategies validate this compound’s role in cytotoxic agent synthesis?

Methodological Answer:

  • Cytotoxicity Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with synthesized bisamides and measure IC₅₀ via MTT assays. Compare with controls (e.g., cisplatin).
  • SAR Studies : Modify the cinnamaldehyde scaffold (e.g., substituent position) to correlate structure with activity .

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